Crystal Structure Confirmation: Experimental vs. Computational Conformational Validation
The target compound 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been definitively characterized by single-crystal X-ray diffraction, resolving the absolute conformation of the pyrido-oxazinone core and the spatial disposition of the geminal dimethyl group [1]. In contrast, the unsubstituted parent compound 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 2155874-58-9 with hydrogen at C3) lacks published experimental crystal structure data and is only available as computationally predicted conformers [2]. This experimental structural validation provides unambiguous evidence of the quaternary center geometry that is critical for rational drug design and SAR interpretation.
| Evidence Dimension | Crystal structure availability and refinement quality |
|---|---|
| Target Compound Data | R-value = 0.050; 2126 observed reflections; monoclinic system |
| Comparator Or Baseline | 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (unsubstituted): no experimental crystal structure reported; only computed 3D conformers available |
| Quantified Difference | Experimental vs. predicted structural data |
| Conditions | Single-crystal X-ray diffraction; recrystallized from ethanol |
Why This Matters
Experimental crystal structure eliminates conformational ambiguity and supports reliable docking, pharmacophore modeling, and patent prosecution, whereas predicted structures introduce uncertainty in lead optimization programs.
- [1] Smellie, I. A., & Chalmers, B. A. X-ray crystallographic characterization of 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. R-value 0.050, 2126 reflections. Monoclinic crystal system. View Source
- [2] PubChem. 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (CID 139063007). 3D Conformer computed. No experimental crystal structure available. View Source
